molecular formula C11H13NO5 B6324902 Tert-butyl 4-hydroxy-3-nitrobenzoate CAS No. 273939-22-3

Tert-butyl 4-hydroxy-3-nitrobenzoate

Cat. No. B6324902
M. Wt: 239.22 g/mol
InChI Key: BKEGVLBNSWGBDR-UHFFFAOYSA-N
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Patent
US06794385B2

Procedure details

Magnesium sulfate anhydrous (9.62 g, 80 mmol) was suspended at room temperature in dichloromethane (50 mL) and 96% sulfuric acid (1.1 mL, 20 mmol) was added, the mixture was vigorously stirred for 15 min and then 4-hydroxy-3-nitrobenzoic acid (3.7 g, 20.22 mmol) and tert-butanol (9.6 mL, 100 mmol) were added. Stirring was continued for 48 hours. A saturated sodium hydrogen carbonate solution (150 mL) was slowly added and the mixture was diluted with dichloromethane (150 mL). The organic layer was separated and dried (Na2SO4), evaporated to afford tert-butyl 4-hydroxy-3-nitrobenzoate as a yellow solid (4.43 g, 90%).
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Mg+2].S(=O)(=O)(O)O.[OH:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][C:14]=1[N+:22]([O-:24])=[O:23].[C:25](O)([CH3:28])([CH3:27])[CH3:26].C(=O)([O-])O.[Na+]>ClCCl>[OH:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([O:19][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:18])=[CH:15][C:14]=1[N+:22]([O-:24])=[O:23] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
9.62 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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